2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate
Description
Properties
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-pyridin-3-ylacetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2.C2H2O4/c21-13(17-12-2-1-5-16-6-12)9-20-7-11(8-20)15-18-14(19-22-15)10-3-4-10;3-1(4)2(5)6/h1-2,5-6,10-11H,3-4,7-9H2,(H,17,21);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQQUKVNUPQMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CN=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural properties, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , and it features a complex structure that includes an oxadiazole ring, an azetidine moiety, and a pyridine group. The presence of these functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Research on similar compounds indicates that derivatives of oxadiazoles exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of this compound remains to be extensively studied; however, insights can be drawn from related compounds.
Antimicrobial Activity
Oxadiazole derivatives have been shown to possess significant antimicrobial properties. For instance, studies have reported strong bactericidal effects against various strains of bacteria, particularly Staphylococcus aureus and Escherichia coli . The mechanism of action is often attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of related oxadiazole compounds have been investigated in several studies. For example, certain derivatives demonstrated selective toxicity towards cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective anticancer therapies with minimal side effects.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of 3-acetyl-1,3,4-oxadiazoline derivatives found that specific substitutions led to enhanced activity against resistant bacterial strains. The compounds were tested against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to standard antibiotics .
Case Study 2: Cytotoxicity Profile
In another investigation, the cytotoxicity of various oxadiazole derivatives was assessed using L929 mouse fibroblast cells. Compounds were evaluated at different concentrations over 24 and 48 hours. Notably, some derivatives increased cell viability at lower concentrations while exhibiting toxicity at higher doses .
Research Findings
Recent literature highlights the importance of lipophilicity in predicting the biological activity of compounds like this compound. Compounds with optimal lipophilicity are more likely to penetrate cell membranes effectively and exhibit desired pharmacological effects .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs, enabling comparative analysis of substituent effects and molecular properties.
N-Cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide Oxalate
- Structural Difference : Methyl group replaces cyclopropyl on the oxadiazole ring.
- Molecular Formula : C₁₆H₂₁N₅O₇ (base + oxalate).
- Molecular Weight : 395.4 g/mol (base: 293.3 g/mol; oxalate: 90.03 g/mol) .
- Reduced lipophilicity (calculated LogP decrease by ~0.5 units) may affect membrane permeability.
2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide Oxalate
- Structural Difference : Benzo[d]thiazol-2-yl replaces pyridin-3-yl.
- Molecular Formula : C₂₀H₂₁N₅O₆S.
- Molecular Weight : 459.5 g/mol .
- Increased molecular weight (+44.1 g/mol vs. target compound) may reduce bioavailability.
N-(Furan-2-ylmethyl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide Oxalate
- Structural Difference : Furan-2-ylmethyl replaces pyridin-3-yl on the acetamide.
- Molecular Formula : C₁₉H₁₉N₅O₇.
- Molecular Weight : 429.4 g/mol .
- Key Implications :
- The furan group enhances oxygen-mediated hydrogen bonding but reduces aromatic stacking compared to pyridine.
- Lower molecular weight (-30.1 g/mol vs. target compound) may improve solubility.
N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
- Structural Difference : Ethoxypyridine and pyridazinyl substituents replace azetidine and pyridin-3-yl groups.
- Molecular Formula : C₁₆H₁₆N₆O₄.
- Molecular Weight : 356.34 g/mol .
- Key Implications: The ethoxy group increases hydrophilicity, while the pyridazine ring introduces additional hydrogen-bonding sites.
Research Implications and Limitations
- Data Gaps : Publicly available data lack experimental values for solubility, LogP, and biological activity. Computational modeling or targeted assays are needed for deeper insights.
- Synthetic Challenges : The azetidine-oxadiazole scaffold requires multi-step synthesis, as seen in analogs from and –7, which may limit scalability.
Q & A
Q. What experimental designs validate the compound’s enzyme inhibition mechanism?
- Enzyme Kinetics: Perform Michaelis-Menten assays to determine inhibition type (competitive/uncompetitive). For example, oxadiazole derivatives inhibit dihydroorotate dehydrogenase (DHODH) with Ki values <100 nM .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to confirm allosteric vs. active-site interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
